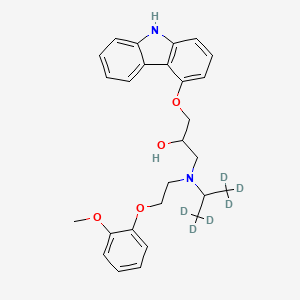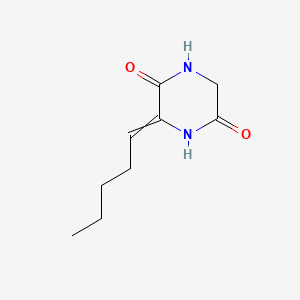
Lamivudine Acid-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamivudine Acid-13C,15N2 is a labelled impurity of Lamivudine (BCH-189). Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus . The compound is used primarily for research purposes, particularly in the study of HIV and hepatitis B virus mechanisms and treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Acid-13C,15N2 involves the incorporation of isotopically labelled carbon (13C) and nitrogen (15N) atoms into the Lamivudine molecule. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labelled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and correct isotopic labelling of the final product .
化学反応の分析
Types of Reactions
Lamivudine Acid-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .
科学的研究の応用
Lamivudine Acid-13C,15N2 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the reaction mechanisms and pathways of nucleoside analogues.
作用機序
Lamivudine Acid-13C,15N2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .
類似化合物との比較
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor similar to Lamivudine, used in combination therapies for HIV.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Uniqueness
Lamivudine Acid-13C,15N2 is unique due to its isotopic labelling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. The labelled isotopes enable researchers to track the compound’s metabolic pathways and interactions within biological systems more accurately .
特性
CAS番号 |
1391052-30-4 |
|---|---|
分子式 |
C8H9N3O4S |
分子量 |
246.22 g/mol |
IUPAC名 |
(2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1 |
InChIキー |
PIIRVEZNDVLYQA-FDHQWECPSA-N |
SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |
異性体SMILES |
C1[C@H](O[C@H](S1)C(=O)O)[15N]2C=CC(=[15N][13C]2=O)N |
正規SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |
同義語 |
(2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)


![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

